molecular formula C8H7Cl2N3S B2711614 7-Chloro-2-(chloromethyl)-5-methylsulfanyl-imidazo[1,2-c]pyrimidine CAS No. 1059191-49-9

7-Chloro-2-(chloromethyl)-5-methylsulfanyl-imidazo[1,2-c]pyrimidine

Cat. No.: B2711614
CAS No.: 1059191-49-9
M. Wt: 248.13
InChI Key: UKEWNPRPHCJBAO-UHFFFAOYSA-N
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Description

7-Chloro-2-(chloromethyl)-5-methylsulfanyl-imidazo[1,2-c]pyrimidine is a heterocyclic compound featuring a fused imidazo[1,2-c]pyrimidine core. Its structure includes a chlorine atom at position 7, a chloromethyl group at position 2, and a methylsulfanyl (SMe) group at position 3.

Properties

IUPAC Name

7-chloro-2-(chloromethyl)-5-methylsulfanylimidazo[1,2-c]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2N3S/c1-14-8-12-6(10)2-7-11-5(3-9)4-13(7)8/h2,4H,3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEWNPRPHCJBAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC2=NC(=CN21)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(chloromethyl)-5-methylsulfanyl-imidazo[1,2-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a suitable imidazole derivative, followed by chlorination and methylsulfanylation steps.

    Cyclization Reaction: The initial step often involves the cyclization of a precursor such as 2-aminopyrimidine with a suitable aldehyde or ketone under acidic or basic conditions to form the imidazo[1,2-c]pyrimidine core.

    Methylsulfanylation: The methylsulfanyl group is typically introduced using methylthiolating agents such as methylthiol or dimethyl disulfide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(chloromethyl)-5-methylsulfanyl-imidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The methylsulfanyl group can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride, potassium carbonate).

    Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid.

    Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like DMF or toluene.

Major Products

    Substituted Derivatives: Products where chlorine atoms are replaced by other functional groups.

    Oxidized Products: Sulfoxides and sulfones derived from the oxidation of the methylsulfanyl group.

    Coupled Products: Complex molecules formed through coupling reactions.

Scientific Research Applications

Medicinal Chemistry

The imidazo[1,2-c]pyrimidine framework is recognized for its diverse pharmacological properties. Research indicates that derivatives of this compound may exhibit:

Agrochemistry

In agrochemical applications, compounds related to imidazo[1,2-c]pyrimidine are being investigated for their effectiveness as pesticides and herbicides. The unique structure of 7-Chloro-2-(chloromethyl)-5-methylsulfanyl-imidazo[1,2-c]pyrimidine may allow for the development of new agrochemical agents that can protect crops from pests while minimizing environmental impact.

Materials Science

The stability and reactivity of this compound make it a candidate for use in developing advanced materials such as polymers and coatings. Its ability to act as a building block for more complex heterocyclic compounds opens avenues for creating novel materials with tailored properties for specific applications in electronics and coatings industries .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibition of cdk2 leading to apoptosis in cancer cell lines
Anti-inflammatoryModulation of inflammatory mediators
AntiviralPotential activity against viral pathogens (limited studies available)

Table 2: Synthesis Methods

MethodDescription
Cyclization ReactionInvolves cyclization of precursor imidazole derivatives followed by chlorination and methylsulfanylation.
MethylsulfanylationIntroduced using methylthiolating agents under basic conditions.

Mechanism of Action

The mechanism of action of 7-Chloro-2-(chloromethyl)-5-methylsulfanyl-imidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Structural Analogues
Compound Name CAS Molecular Formula Molecular Weight Substituents (Position) Key Properties/Applications
7-Chloro-2-(chloromethyl)-5-methylsulfanyl-imidazo[1,2-c]pyrimidine - C₇H₆Cl₂N₃S 248.11 7-Cl, 2-ClCH₂, 5-SMe Antimicrobial potential, synthetic intermediate
7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine 872059-27-3 C₇H₆ClN₃S 199.66 7-Cl, 5-SMe Intermediate for fused heterocycles
7-Chloro-N-(phenylmethyl)imidazo[1,2-c]pyrimidin-5-amine 106847-93-2 C₁₃H₁₁ClN₄ 258.71 7-Cl, 5-NH(CH₂Ph) Pharmacological activity (e.g., enzyme inhibition)
7-Chloro-2-cyclobutyl-5-methyl-triazolo[1,5-a]pyrimidine 1379811-78-5 C₁₀H₁₀ClN₅ 235.67 7-Cl, 2-cyclobutyl, 5-Me Pharmaceutical intermediate (e.g., gout therapy)

Key Observations :

  • Biological Relevance : The methylsulfanyl group at position 5 is associated with antimicrobial activity in related compounds (e.g., compound 12 in , which features a similar C–S bond) .
Physicochemical Properties
  • Spectroscopic Data : The C–Cl stretch in the target compound (expected near 744 cm⁻¹, as in ) and molecular ion peaks (e.g., m/z 472 for compound 12) provide benchmarks for characterization .
  • Solubility and Stability : The chloromethyl group may reduce solubility in polar solvents compared to the hydroxyl-containing analogue in .

Biological Activity

7-Chloro-2-(chloromethyl)-5-methylsulfanyl-imidazo[1,2-c]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

  • Chemical Formula : C₇H₈Cl₂N₄S
  • CAS Number : 1059191-49-9
  • Molecular Weight : 219.13 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of imidazo[1,2-c]pyrimidine exhibit significant anti-inflammatory effects. The compound has been tested against cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compound95.0 >1000.36

The IC50 values indicate that this compound shows a stronger inhibitory effect on COX-2 compared to COX-1, suggesting its potential as an anti-inflammatory agent similar to indomethacin, which has an IC50 of 0.21 μM against COX-1 and 2.60 μM against COX-2 .

Anticancer Activity

In vitro studies have shown that imidazo[1,2-c]pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. For instance, one study reported that a related pyrimidine derivative significantly inhibited cell migration and invasion in A431 vulvar epidermal carcinoma cells . This suggests that the compound may have potential as an anticancer therapeutic.

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of COX Enzymes : By selectively inhibiting COX-2, the compound reduces the production of pro-inflammatory mediators.
  • Cell Cycle Arrest : Some studies suggest that imidazo[1,2-c]pyrimidines can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • Study on Anti-inflammatory Effects :
    • In a carrageenan-induced paw edema model in rats, imidazo[1,2-c]pyrimidine derivatives showed significant reduction in inflammation comparable to standard treatments .
  • Anticancer Evaluation :
    • A study evaluating the effects on A431 cells found that treatment with pyrimidine derivatives resulted in decreased viability and increased apoptosis markers .
  • Structure-Activity Relationship (SAR) :
    • Research into SAR has indicated that modifications to the substituents on the imidazo[1,2-c]pyrimidine core can enhance biological activity. For instance, electron-donating groups at specific positions have been associated with improved inhibition of COX enzymes .

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